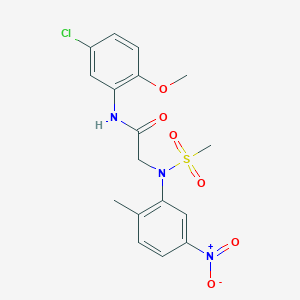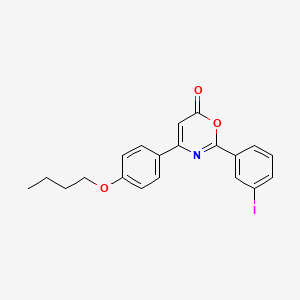
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes that play a key role in the immune system.
Mechanism of Action
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide works by selectively inhibiting the activity of JAK enzymes, which play a key role in the immune system. These enzymes are involved in the signaling pathways that lead to the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. By blocking the activity of JAK enzymes, 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide reduces the production of inflammatory cytokines and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma). It has also been shown to reduce the activation of T cells and B cells, which play a key role in the immune response. In clinical studies, it has been shown to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is its selectivity for JAK enzymes, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials. However, one limitation of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is its potential for immunosuppression, which can increase the risk of infections. It is also relatively expensive to produce, which may limit its availability for research purposes.
Future Directions
There are a number of potential future directions for research on 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other drugs to enhance its efficacy and reduce the risk of side effects. Finally, there is a need for further research on the long-term safety and efficacy of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of autoimmune diseases.
Scientific Research Applications
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in the treatment of multiple sclerosis, where it has been shown to reduce the number of relapses and slow the progression of the disease.
properties
IUPAC Name |
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-3-1-2-7(9(8)14)10(18)15-12-17-16-11(19-12)6-4-5-6/h1-3,6H,4-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXZHKBTHDEEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4745605.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4745638.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4745646.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4745668.png)
![N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)

![{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4745680.png)
